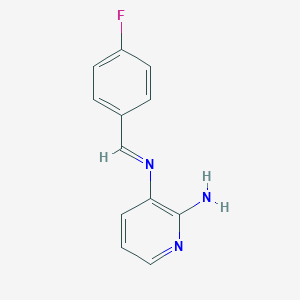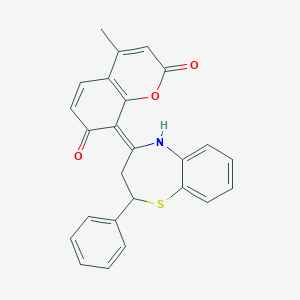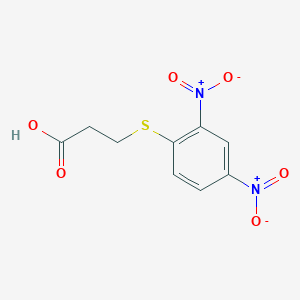![molecular formula C26H29N3O4 B304761 N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B304761.png)
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide is a compound used in scientific research for its potential therapeutic effects. It is a small molecule inhibitor of a protein kinase called PAK4, which is involved in various cellular processes such as cell proliferation, migration, and survival.
Mecanismo De Acción
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide inhibits PAK4 by binding to its ATP-binding site. PAK4 is a serine/threonine protein kinase that regulates various cellular processes by phosphorylating downstream targets. Inhibition of PAK4 by N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide leads to reduced phosphorylation of downstream targets, which results in the observed effects on cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide has been shown to reduce cell proliferation, migration, and survival in various cancer cell lines. It has also been shown to affect the cytoskeleton, cell adhesion, and cell polarity. These effects are likely due to the inhibition of PAK4, which is involved in these cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide in lab experiments is its specificity for PAK4. This allows researchers to study the effects of PAK4 inhibition without affecting other protein kinases. One limitation is the potential for off-target effects, which can occur with any small molecule inhibitor. Another limitation is the need for further studies to determine the optimal dosage and treatment regimen.
Direcciones Futuras
For research on N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide include studies on its effects in animal models of cancer. This will provide more information on its potential as a therapeutic agent. Other future directions include the development of more potent and selective PAK4 inhibitors, as well as the identification of biomarkers that can predict response to PAK4 inhibition.
Métodos De Síntesis
The synthesis of N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide involves several steps. The first step is the reaction of 2-(2-butan-2-ylphenoxy)ethanol with 4-chloro-3-nitropyridine in the presence of a base to form 4-(2-(2-butan-2-ylphenoxy)ethoxy)-3-nitropyridine. The second step is the reduction of the nitro group using palladium on carbon and hydrogen gas to form 4-(2-(2-butan-2-ylphenoxy)ethoxy)-3-aminopyridine. The third step is the reaction of the amino group with 4-formylphenylboronic acid in the presence of a base to form N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide has been used in scientific research to study the role of PAK4 in various cellular processes. PAK4 is overexpressed in many types of cancer, and its inhibition has been shown to reduce cell proliferation, migration, and survival. N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide has also been used to study the effects of PAK4 inhibition on the cytoskeleton, cell adhesion, and cell polarity.
Propiedades
Nombre del producto |
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
|---|---|
Fórmula molecular |
C26H29N3O4 |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
N-[(E)-[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H29N3O4/c1-4-19(2)22-7-5-6-8-23(22)32-15-16-33-24-10-9-20(17-25(24)31-3)18-28-29-26(30)21-11-13-27-14-12-21/h5-14,17-19H,4,15-16H2,1-3H3,(H,29,30)/b28-18+ |
Clave InChI |
NRCCGLWIWBCICC-MTDXEUNCSA-N |
SMILES isomérico |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC |
SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
SMILES canónico |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304678.png)
![8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)
![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)



![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)

![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)



![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)